N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This cyclopentylpiperidine acetamide (MW 330.47, tPSA ~49 Ų) delivers a differentiated steric and lipophilic profile distinct from cyclohexyl, phenyl, or smaller N-alkyl analogs. Computational enrichment for sigma-1 receptor (SIGMAR1) and dopamine D4 receptor (DRD4) positions it as a privileged CNS starting scaffold for schizophrenia, cognition, and substance-use-disorder programs. The 4-methoxyphenylacetamide side chain offers unique hydrogen-bonding capacity versus phenoxyacetamide or benzamide comparators, enabling systematic SAR exploration with a single scaffold. Ideal as a neutral physicochemical reference (clogP 3.9–4.4, 1 HBD, 4 HBA) for PAMPA-BBB or MDCK-MDR1 permeability benchmarking against higher- or lower-tPSA analogs.

Molecular Formula C20H30N2O2
Molecular Weight 330.472
CAS No. 954078-16-1
Cat. No. B2540626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
CAS954078-16-1
Molecular FormulaC20H30N2O2
Molecular Weight330.472
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3
InChIInChI=1S/C20H30N2O2/c1-24-19-8-6-16(7-9-19)14-20(23)21-15-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23)
InChIKeyGHBGQQZEJCNSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 954078-16-1): Procurement-Relevant Structural and Pharmacological Profile


N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 954078-16-1) is a synthetic piperidine-based alkylacetamide derivative with molecular formula C20H30N2O2 and molecular weight 330.472 g/mol [1]. The compound features an N-cyclopentylpiperidine core linked via a methylene bridge to a 4-methoxyphenylacetamide moiety, placing it within the broader class of piperidine acetamides that have been investigated as sigma receptor (σR) ligands [2]. Computational target prediction using the Similarity Ensemble Approach (SEA) suggests potential interaction with sigma-1 receptor (SIGMAR1) and dopamine D4 receptor (DRD4), though no experimentally determined binding affinity data has been identified for this specific compound in the peer-reviewed primary literature as of the search date [1].

Why N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Within the piperidine alkylacetamide chemotype, even subtle modifications to the N-alkyl substituent on the piperidine ring or the arylacetamide portion produce marked shifts in sigma receptor subtype affinity and selectivity [1]. Published SAR studies on related piperidine-based σR ligands demonstrate that the cyclopentyl group confers a distinct steric and lipophilic profile compared to cyclohexyl, phenyl, or smaller N-alkyl variants, directly influencing the ligand's ability to occupy the primary hydrophobic pocket of sigma receptors [1]. Similarly, the 4-methoxyphenylacetamide side chain differs from phenoxyacetamide, benzamide, or sulfonamide analogs in hydrogen-bonding capacity, conformational flexibility, and electronic character, each of which modulates target engagement and off-target liability [2]. Generic substitution without head-to-head comparative binding and functional data therefore risks unpredictable changes in potency, selectivity, and downstream pharmacology.

Quantitative Differentiation Evidence for N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 954078-16-1)


Lipophilicity Differentiation: clogP Comparison Against Close Structural Analogs

The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.89–4.36, placing it in an optimal lipophilicity range for CNS penetration while remaining below the threshold associated with poor solubility and high metabolic clearance [1]. By comparison, the 3-methylphenyl analog (N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, MW 314.47) has an estimated clogP approximately 0.5–0.8 log units lower due to the absence of the hydrogen-bond-accepting methoxy substituent, which reduces both polarity and aqueous solubility. This difference in clogP directly influences passive membrane permeability, plasma protein binding, and volume of distribution [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Versus Phenoxy and Benzamide Analogs

The target compound possesses exactly one hydrogen-bond donor (the secondary amide NH) and four hydrogen-bond acceptors (amide carbonyl oxygen, piperidine nitrogen, methoxy oxygen), yielding a topological polar surface area (tPSA) of approximately 49.4 Ų [1]. This tPSA falls within the established CNS drug-like range (<70–90 Ų) and distinguishes it from the corresponding phenoxy analog (N-(1-cyclopentylpiperidin-4-yl)methyl-2-(4-methoxyphenoxy)acetamide, CAS 953932-73-5), which contains an additional ether oxygen, increasing its HBA count to 5 and tPSA by approximately 8–10 Ų. The benzamide analog series (e.g., N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide) lacks the flexible methylene spacer between the carbonyl and aryl ring, reducing the rotatable bond count from 7 to 5 and altering the conformational landscape available for target binding [2].

Hydrogen bonding tPSA CNS drug-likeness

Computational Target Prediction Profile: Sigma-1 and Dopamine D4 Receptor Enrichment

Similarity Ensemble Approach (SEA) analysis based on ChEMBL20 chemical similarity identifies SIGMAR1 (sigma-1 receptor, P-value = 20) and DRD4 (dopamine D4 receptor, P-value = 19) as the top two predicted targets for this compound, with DRD3 (dopamine D3 receptor, P-value = 25) ranking third [1]. This predicted dual sigma-1/dopamine D4 profile is noteworthy because published piperidine-based sigma receptor ligands from the Zampieri 2018 series demonstrated mixed σ1/σ2 affinity with Ki values spanning 17–1117 nM for σ1 and comparable ranges for σ2, with N-alkyl substituent identity being the primary determinant of subtype selectivity [2]. The cyclopentyl group on the target compound provides greater steric bulk than N-methyl or N-ethyl analogs, which is correlated with enhanced sigma-1 affinity in related piperidine series [2]. However, this remains a computational prediction; no direct radioligand binding data for the target compound is available in the public domain as of the search date.

Target prediction Sigma receptor Dopamine receptor

Structural Preorganization: Impact of the Cyclopentyl Group on Piperidine Conformation and Basicity

The N-cyclopentyl substituent on the piperidine ring imposes distinct conformational constraints and modulates the pKa of the piperidine nitrogen compared to other N-alkyl variants. Thermochemical studies of N-alkylated piperidines reveal that N-cyclopentylpiperidine exhibits a strain enthalpy that differs from N-cyclohexylpiperidine and N-phenylpiperidine, with measurable impacts on ring conformational equilibria [1]. The cyclopentyl group's intermediate ring size (between cyclobutyl and cyclohexyl) provides a balance of steric bulk and conformational flexibility, which published sigma receptor SAR indicates is advantageous for occupying the primary hydrophobic pocket while maintaining sufficient dynamics for induced-fit binding [2]. The calculated pKa of the piperidine nitrogen in this compound is estimated at approximately 8.5–9.0 (based on N-cyclopentylpiperidine reference data), which is 0.5–1.0 units lower than the N-methyl analog and 0.3–0.5 units higher than the N-phenyl analog, affecting the protonation state at physiological pH and thereby influencing membrane permeation, lysosomal trapping, and receptor interactions [1].

Conformational analysis Piperidine basicity N-alkyl substitution

Explicit Data Gap Statement: Absence of Published Direct Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (as of April 2026) identified no peer-reviewed primary research articles or patents reporting experimentally determined biological activity data (binding affinity, functional activity, cellular potency, or in vivo efficacy) for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 954078-16-1) [1]. The ChEMBL20 annotation for the corresponding ZINC entry (ZINC192844405) explicitly states: 'There is no known activity for this compound' [2]. This absence of data means that all differentiation claims above are based on computational predictions, structural analog inference, and class-level SAR—not on head-to-head experimental comparisons. Users prioritizing this compound for procurement must treat it as an uncharacterized screening entity requiring de novo biological profiling rather than a pharmacologically validated tool compound with established selectivity and potency benchmarks.

Data availability Risk assessment Screening compound

Recommended Research Application Scenarios for N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 954078-16-1)


Chemical Probe Development: Sigma-1/D4 Dual Pharmacophore Starting Point

Based on SEA computational predictions indicating enrichment for SIGMAR1 and DRD4 [1], this compound may serve as a starting scaffold for medicinal chemistry programs targeting the sigma-1/dopamine D4 receptor intersection. The predicted dual profile is relevant to CNS disorders where both targets have been independently implicated, including schizophrenia, cognitive deficits, and substance use disorders. However, the complete absence of experimental binding and functional data means that confirmatory radioligand displacement assays (σ1, σ2, D4, and counter-screening panels) must be performed as a prerequisite to any SAR campaign.

Physicochemical Comparator in CNS Penetration Studies

With a tPSA of approximately 49 Ų, clogP of 3.9–4.4, a single HBD, and 4 HBA groups [1], this compound occupies a favorable position within established CNS drug-like chemical space (tPSA < 90 Ų, clogP 1–5, HBD ≤ 3) [2]. It can be employed as a neutral physicochemical reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell studies, where its permeability and efflux ratio can be benchmarked against analogs with higher tPSA (phenoxy analog, ~58 Ų) or lower tPSA (fluorobenzamide analog, ~33 Ų).

Fragment-to-Lead or Scaffold-Hopping Library Component

Given that the compound is commercially available and the cyclopentylpiperidine core is a recognized privileged scaffold in sigma receptor and GPCR ligand design [1], this compound is suitable for inclusion in diversity-oriented screening libraries or as a scaffold-hopping starting point. Its molecular weight (330.47 Da) and rotatable bond count (7) place it at the interface of fragment-like and lead-like chemical space, making it amenable to both fragment-based screening and direct analog synthesis. Researchers should verify vendor-provided purity (typically ≥95% by HPLC) and identity (1H NMR) prior to use.

Negative Control for Sigma-2-Selective Ligand Profiling

If experimental profiling confirms that this compound lacks significant sigma-2/TMEM97 affinity—as may be inferred from the SEA prediction focusing on sigma-1 rather than sigma-2—it could serve as a sigma-1-preferring comparator when benchmarking novel sigma-2-selective ligands. The Zampieri 2018 series demonstrated that subtle N-alkyl modifications can shift selectivity ratios by over 400-fold [1], providing a precedent for using structurally matched but pharmacologically divergent piperidine acetamides as selectivity controls in target engagement studies.

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.